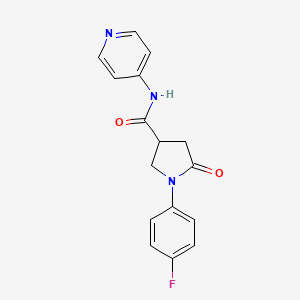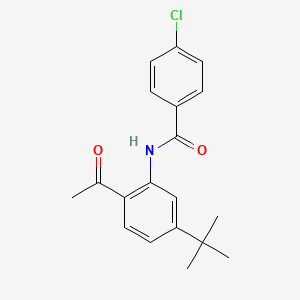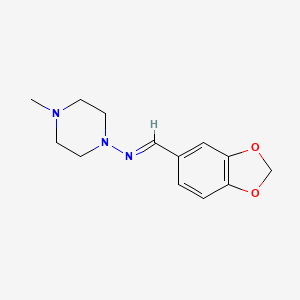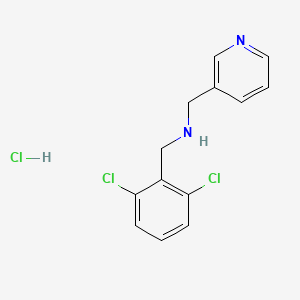
1-(3-chloro-4-propoxybenzoyl)-3-(1H-imidazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-propoxybenzoyl)-3-(1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C18H22ClN3O2 and its molecular weight is 347.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.1400546 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
One area of research focuses on the synthesis and characterization of novel compounds related to "1-(3-chloro-4-propoxybenzoyl)-3-(1H-imidazol-2-yl)piperidine". For instance, Marvanová et al. (2016) designed and synthesized new compounds as potential dual antihypertensive agents, highlighting the significance of structural analysis in developing therapeutic agents (Marvanová et al., 2016). Similarly, Patel et al. (2011) synthesized new pyridine derivatives with variable antimicrobial activity, underscoring the compound's versatility in pharmaceutical applications (Patel, Agravat, & Shaikh, 2011).
Pharmacological Applications
Research by Barbier et al. (2004) on JNJ‐5207852, a compound structurally similar to "this compound", demonstrated its potential as a novel, non-imidazole histamine H3 receptor antagonist with wake-promoting effects. This study exemplifies the compound's relevance in neurological and sleep disorders (Barbier et al., 2004).
Antimicrobial and Antitubercular Activity
The antimicrobial properties of related compounds have been extensively studied. For example, research into the synthesis and antimicrobial activity of new pyridine derivatives highlights the potential for combating bacterial and fungal infections (Patel & Agravat, 2007). Moreover, a study by Raju, Sasidhar, and Vidyadhara (2020) on 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives, which share a similar structure, demonstrated good antitubercular activity, suggesting potential applications in tuberculosis treatment (Raju, Sasidhar, & Vidyadhara, 2020).
Chemical Structure and Interaction Studies
Further studies, such as those by Shim et al. (2002), explore the molecular interactions of related compounds with cannabinoid receptors, providing insights into the design of receptor-specific drugs (Shim et al., 2002). Additionally, research on the synthesis of oxindoles via palladium-catalyzed CH functionalization demonstrates the compound's utility in organic chemistry and potential medicinal applications (Magano, Kiser, Shine, & Chen, 2014).
Propiedades
IUPAC Name |
(3-chloro-4-propoxyphenyl)-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-2-10-24-16-6-5-13(11-15(16)19)18(23)22-9-3-4-14(12-22)17-20-7-8-21-17/h5-8,11,14H,2-4,9-10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOMQQHTSUWEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)N2CCCC(C2)C3=NC=CN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B5523503.png)


![2-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5523530.png)

![1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide](/img/structure/B5523538.png)

![N-methyl-N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5523573.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5523580.png)
![1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2-METHOXYPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE](/img/structure/B5523585.png)


![2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid](/img/structure/B5523605.png)
![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5523613.png)
